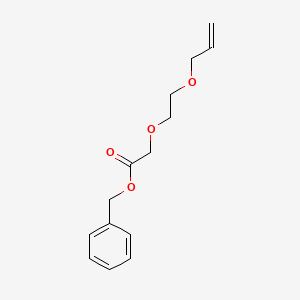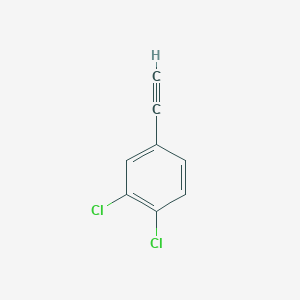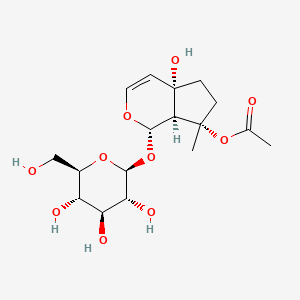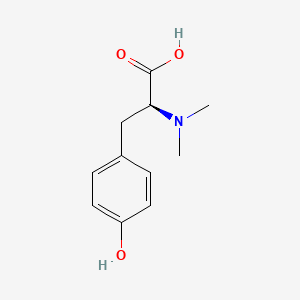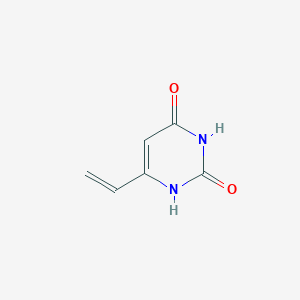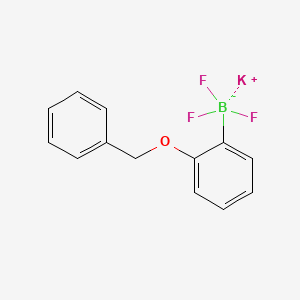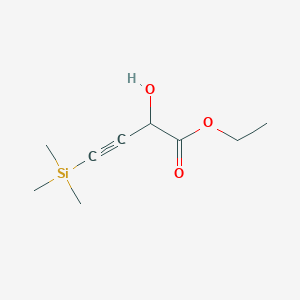
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate
Descripción general
Descripción
Ethyl (2S)-2-hydroxy-4-(trimethylsilyl)but-3-ynoate is a chemical compound that contains a total of 29 atoms. There are 16 Hydrogen atoms, 9 Carbon atoms, and 3 Oxygen atoms . It contains a total of 28 bonds; 12 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 1 double bond, 1 triple bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .
Synthesis Analysis
The synthesis of compounds similar to Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate has been discussed in various studies . For instance, a structure-guided rational design was adopted to improve the catalytic performance of carbonyl reductase from Gluconobacter oxydans for efficient production of ®-HPBE at high substrate loading . Another study discussed the synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development .Molecular Structure Analysis
The molecular structure of Ethyl (2S)-2-hydroxy-4-(trimethylsilyl)but-3-ynoate includes 1 ester (aliphatic), 1 hydroxyl group, and 1 secondary alcohol . It also contains 1 double bond and 1 triple bond .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated and Aromatic Compounds
A novel strategy employs Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate for synthesizing β,β-difluorohomoallylic alcohols, which serve as versatile intermediates in constructing peptide or fluorinated sugar molecule isosteres. This approach outlines a straightforward pathway for the synthesis of such intermediates, highlighting its importance in the development of fluorinated compounds (Omote et al., 2013).
Enantioselective Synthesis
Efficient enantioselective synthesis of ethyl 2-hydroxy-4-arylbutyrate from the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate demonstrates the compound's utility in producing high enantiomeric excess (ee) products. This process, which involves sequential hydrogenation of CO and CC bonds sensitive to reaction temperature, further exemplifies its role in creating enantiopure substances (Meng, Zhu, & Zhang, 2008).
Biocatalysis in Green Solvents
The use of hydrophilic ionic liquids (ILs) as solvents for the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one by immobilized Candida parapsilosis cells represents a green chemistry application. This process, which aims to improve reaction rates, yields, and enantiomeric excess, underscores the potential of ethyl 2-hydroxy-4-(trimethylsilyl)-3-butynoate in biocatalytic processes (Zhang, Lou, Chen, & Zong, 2012).
Polymer Analysis
Developing new chain transfer agents with trimethylsilyl end groups for polymer analysis by conventional (1)H NMR spectroscopy showcases another application. This innovation allows for the facile determination of polymers' molar masses and provides critical information about end group content, demonstrating the compound's utility in advanced materials science (Päch et al., 2010).
Synthesis of N-Substituted-3-Fluoropyrrole Derivatives
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate is instrumental in synthesizing N-substituted-3-fluoropyrrole derivatives, indicating its value in preparing novel organic compounds with potential biological activities. This application involves several steps, including the formation of ethyl-2,2-difluoro-4-iodo-4-(trimethylsilyl)butanolate, further highlighting the compound's versatility in organic synthesis (Kim et al., 2010).
Propiedades
IUPAC Name |
ethyl 2-hydroxy-4-trimethylsilylbut-3-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3Si/c1-5-12-9(11)8(10)6-7-13(2,3)4/h8,10H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHJOCNNONUDLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#C[Si](C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659923 | |
| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-Hydroxy-4-(trimethylsilyl)-3-butynoate | |
CAS RN |
66697-09-4 | |
| Record name | Ethyl 2-hydroxy-4-(trimethylsilyl)but-3-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



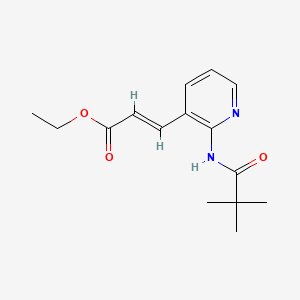

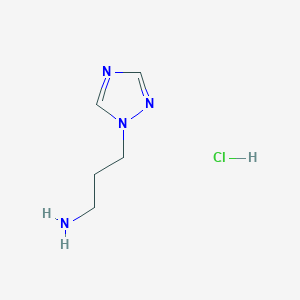

![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)
